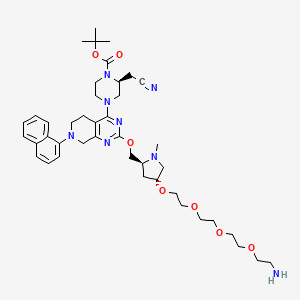

K-Ras ligand-Linker Conjugate 6

Description

BenchChem offers high-quality K-Ras ligand-Linker Conjugate 6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K-Ras ligand-Linker Conjugate 6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESPBPQQMBNUCA-DHWXLLNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OCC6CC(CN6C)OCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C2CCN(C3)C4=CC=CC5=CC=CC=C54)OC[C@@H]6C[C@H](CN6C)OCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

789.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of K-Ras Ligand-Linker Conjugate 6

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein frequently mutated in various cancers, rendering it a high-priority therapeutic target. Historically considered "undruggable," recent advancements in targeted protein degradation have paved the way for novel therapeutic strategies. This technical guide elucidates the mechanism of action of K-Ras Ligand-Linker Conjugate 6, a precursor to the potent PROTAC (Proteolysis Targeting Chimera) K-Ras Degrader-1. This degrader represents a paradigm shift from traditional inhibition to the induced degradation of oncogenic K-Ras, offering a potential avenue to overcome therapeutic resistance and achieve sustained clinical responses. This document provides a comprehensive overview of its core mechanism, the downstream signaling consequences, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Targeted Protein Degradation

K-Ras Ligand-Linker Conjugate 6 is a heterobifunctional molecule designed to be converted into PROTAC K-Ras Degrader-1. This degrader operates by hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate the K-Ras protein. The mechanism can be dissected into the following key steps:

-

Ternary Complex Formation: PROTAC K-Ras Degrader-1, formed from the Conjugate 6, possesses two distinct ligands connected by a flexible linker. One ligand specifically binds to the K-Ras protein, while the other recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN)[1]. This simultaneous binding event results in the formation of a transient ternary complex, bringing K-Ras into close proximity with the E3 ligase machinery.

-

Ubiquitination of K-Ras: Within the ternary complex, the recruited Cereblon E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to surface lysine (B10760008) residues on the K-Ras protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag for degradation.

-

Proteasomal Degradation: The polyubiquitinated K-Ras is then recognized and shuttled to the 26S proteasome, a cellular machinery responsible for degrading targeted proteins. The proteasome unfolds and proteolytically cleaves K-Ras into small peptides, effectively eliminating the oncoprotein from the cell.

-

Catalytic Cycle: A key advantage of the PROTAC approach is its catalytic nature. After inducing the degradation of a K-Ras molecule, the PROTAC is released and can engage another K-Ras protein and E3 ligase, initiating a new cycle of degradation. This allows for the sustained depletion of the target protein with sub-stoichiometric concentrations of the degrader.

Downstream Signaling Consequences

The degradation of oncogenic K-Ras leads to the shutdown of its downstream pro-proliferative and survival signaling pathways. K-Ras, when in its active GTP-bound state, activates multiple effector pathways, most notably the MAPK/ERK and PI3K/AKT pathways. By eliminating the K-Ras protein, PROTAC K-Ras Degrader-1 effectively blocks the signal transduction through these cascades. This results in the inhibition of tumor cell growth, proliferation, and survival. The sustained degradation of K-Ras can offer a more profound and durable anti-tumor effect compared to small molecule inhibitors that only block its activity, as the latter can be overcome by protein overexpression or adaptive resistance mechanisms.

Quantitative Data on K-Ras PROTACs

While specific quantitative data for PROTAC K-Ras Degrader-1 is limited to the statement of achieving ≥70% degradation efficacy in SW1573 cells, the following table summarizes representative data from analogous K-Ras PROTACs to provide a comparative context for researchers.

| PROTAC | K-Ras Ligand (Warhead) | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) | Citation |

| LC-2 | MRTX849 (G12C specific) | VHL | NCI-H2030 | 0.59 | ~75 | - | [2][3] |

| MIA PaCa-2 | 0.32 | ~75 | - | [3] | |||

| ACBI4 | BI-2865 (pan-KRAS) | VHL | Cal-62 (G12R) | 0.162 | 93 | 1.5 | [4] |

| KP-2 (G12R) | 0.162 | 60 | - | [4] | |||

| PROTAC 3 | BI-2865 (pan-KRAS) | VHL | Cal-62 (G12R) | 0.462 | 75 | 1.5 | [4] |

| KP-2 (G12R) | 0.162 | 60 | - | [4] | |||

| PROTAC K-Ras Degrader-1 | Not specified | Cereblon | SW1573 | Not specified | ≥70 | Not specified | [1] |

DC50: Concentration required to achieve 50% of the maximal degradation. Dmax: Maximum percentage of protein degradation observed. IC50: Concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of K-Ras PROTACs like the one derived from Conjugate 6.

Western Blotting for K-Ras Degradation

Objective: To quantify the dose- and time-dependent degradation of K-Ras in cancer cell lines.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., SW1573, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC K-Ras degrader (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against K-Ras overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. The following day, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the K-Ras band intensity to the loading control and then to the vehicle control to determine the percentage of K-Ras degradation.

Ternary Complex Formation Assay (NanoBRET™)

Objective: To demonstrate the formation of the K-Ras/PROTAC/E3 ligase ternary complex in live cells.

Protocol:

-

Cell Line Engineering: Generate a cell line (e.g., HEK293) stably expressing HaloTag®-fused Cereblon and NanoLuc®-fused K-Ras.

-

Assay Setup: Seed the engineered cells into a 96-well plate.

-

Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC K-Ras degrader.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is indicative of ternary complex formation, where at high concentrations, the formation of binary complexes outcompetes the ternary complex, leading to a "hook effect".

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of K-Ras degradation on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC K-Ras degrader.

-

Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours).

-

Assay: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Mandatory Visualizations

K-Ras Signaling Pathway and PROTAC Intervention

Caption: K-Ras signaling pathway and the intervention by PROTAC K-Ras Degrader-1.

Experimental Workflow for K-Ras Degradation Analysisdot

References

An In-Depth Technical Guide to the K-Ras Ligand-Linker Conjugate 6 and its Transformation into a Potent K-Ras Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the K-Ras ligand-Linker Conjugate 6, a pivotal precursor in the development of targeted protein degraders against the oncogenic K-Ras protein. This document details the structure, synthesis, and subsequent conversion of this conjugate into the active PROTAC K-Ras Degrader-1, which leverages the ubiquitin-proteasome system to eliminate K-Ras. Included are key quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways and experimental workflows.

Core Structure and Properties

K-Ras ligand-Linker Conjugate 6 (CAS No. 2378261-89-1) is a synthetic chemical entity designed as a modular component for the construction of a Proteolysis Targeting Chimera (PROTAC). It incorporates a moiety for recruitment to the K-Ras protein and a linker to which an E3 ligase-recruiting ligand can be attached.

| Property | K-Ras ligand-Linker Conjugate 6 | PROTAC K-Ras Degrader-1 |

| CAS Number | 2378261-89-1 | 2378258-52-5 |

| Molecular Formula | C42H60N8O7 | C53H62N10O10 |

| Molecular Weight | 788.98 g/mol | 999.12 g/mol |

| Chemical Structure | (See Figure 1) | (See Figure 1) |

Figure 1: Chemical Structures

Caption: Transformation of K-Ras ligand-Linker Conjugate 6 to PROTAC K-Ras Degrader-1.

Mechanism of Action: The PROTAC Approach

PROTAC K-Ras Degrader-1 functions by inducing the proximity of the K-Ras protein to the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of K-Ras, marking it for degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic strategy to eliminate oncogenic K-Ras.

Caption: Mechanism of action for PROTAC K-Ras Degrader-1.

Quantitative Biological Data

PROTAC K-Ras Degrader-1 has demonstrated significant efficacy in the degradation of K-Ras in cellular models.

| Parameter | Cell Line | Value | Reference |

| Degradation Efficacy | SW1573 | ≥70% | [1][2] |

Further quantitative data such as DC50, Dmax, and binding affinities are crucial for a comprehensive understanding and are typically determined in primary research studies.

Experimental Protocols

Synthesis of PROTAC K-Ras Degrader-1 from K-Ras ligand-Linker Conjugate 6

While the specific, detailed synthesis protocol for this exact conversion is proprietary and not publicly available, a general representative procedure for the coupling of an amine-containing linker conjugate to a Cereblon E3 ligase ligand (such as a pomalidomide (B1683931) derivative with a carboxylic acid handle) would involve a standard amide bond formation reaction.

General Amide Coupling Protocol:

-

Dissolution: Dissolve K-Ras ligand-Linker Conjugate 6 (1 equivalent) and the Cereblon E3 ligase ligand with a carboxylic acid linker attachment point (1.1 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC K-Ras Degrader-1.

Western Blotting for K-Ras Degradation

This protocol outlines a standard procedure to assess the degradation of K-Ras protein levels in cells treated with PROTAC K-Ras Degrader-1.

Materials:

-

SW1573 cells

-

PROTAC K-Ras Degrader-1

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against K-Ras

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed SW1573 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC K-Ras Degrader-1 or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the K-Ras signal to the loading control to determine the percentage of K-Ras degradation.

Caption: Experimental workflow for Western blot analysis of K-Ras degradation.

K-Ras Signaling Pathway

Oncogenic mutations in K-Ras lead to its constitutive activation, resulting in the uncontrolled stimulation of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways. These pathways drive cell proliferation, survival, and differentiation, contributing to tumorigenesis. PROTAC-mediated degradation of K-Ras aims to abrogate the signaling output from these pathways.

Caption: Simplified K-Ras signaling pathway and the point of intervention for PROTAC K-Ras Degrader-1.

Conclusion

K-Ras ligand-Linker Conjugate 6 is a valuable chemical tool for the synthesis of potent K-Ras degrading PROTACs. The resulting PROTAC K-Ras Degrader-1 effectively harnesses the cell's ubiquitin-proteasome system to eliminate the K-Ras oncoprotein. This targeted degradation approach holds significant promise for the development of novel therapeutics for K-Ras-driven cancers. Further research is warranted to fully elucidate the quantitative pharmacological profile and in vivo efficacy of this and related K-Ras degraders.

References

In-Depth Technical Guide: Synthesis Pathway for K-Ras Ligand-Linker Conjugate 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for K-Ras Ligand-Linker Conjugate 6, a crucial intermediate in the development of potent K-Ras protein degraders. This document outlines the experimental protocols, quantitative data, and logical flow of the synthesis, offering a comprehensive resource for researchers in oncology and medicinal chemistry.

Introduction

K-Ras Ligand-Linker Conjugate 6 is a key building block in the synthesis of PROTAC (Proteolysis Targeting Chimera) K-Ras Degrader-1.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. K-Ras Ligand-Linker Conjugate 6 incorporates a ligand that binds to the K-Ras protein and a flexible linker designed for conjugation to an E3 ligase ligand, typically a Cereblon or VHL ligand.[1] The specific compound is identified by its CAS number 2378261-89-1 and molecular formula C42H60N8O7.

The synthesis of this conjugate is detailed in the patent WO2019195609A2, which describes various modulators of proteolysis. This guide will focus on the synthetic route to a key intermediate that represents the core structure of K-Ras Ligand-Linker Conjugate 6.

Overall Synthesis Scheme

The synthesis of the core K-Ras ligand involves a multi-step process, beginning with the construction of a substituted pyrimidine (B1678525) ring, followed by the introduction of a chiral piperazine (B1678402) moiety and subsequent coupling with a boronic acid derivative. The final step involves the attachment of the linker. The following diagram illustrates the logical flow of the synthesis.

Caption: Logical workflow for the synthesis of K-Ras Ligand-Linker Conjugate 6.

Experimental Protocols

The following protocols are based on analogous synthetic procedures for structurally related K-Ras inhibitors and PROTAC linkers.

Step 1: Dione Formation

A substituted nicotinamide (B372718) derivative is reacted with oxalyl chloride to form an isocyanate intermediate. This intermediate is then reacted with an appropriate amine to yield a urea (B33335) compound. The urea subsequently undergoes a base-mediated cyclization to form the pyrimidinedione ring system.

Step 2: Chlorination

The dione intermediate is treated with a chlorinating agent, such as phosphoryl chloride (POCl3), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like toluene. This step converts one of the carbonyl groups into a chloro group, activating the position for subsequent nucleophilic aromatic substitution.

Step 3: Chiral Piperazine Addition

The chlorinated intermediate is reacted with a protected chiral piperazine, for example, (S)-1-Boc-3-methylpiperazine. This SNAr reaction proceeds to yield the piperazine-substituted pyrimidine core.

Step 4: Suzuki Coupling

The product from the previous step undergoes a palladium-catalyzed Suzuki coupling reaction with a suitable boronic acid or boroxine (B1236090) derivative. This step introduces the biaryl moiety characteristic of many K-Ras inhibitors.

Step 5: Boc Deprotection

The Boc protecting group on the piperazine is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose the secondary amine.

Step 6: Linker Attachment

The deprotected piperazine is then acylated with a linker precursor. For K-Ras Ligand-Linker Conjugate 6, this would involve a linker with a terminal reactive group, often a carboxylic acid that is activated for amide bond formation, or an alkyl halide for nucleophilic substitution.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of a related K-Ras inhibitor, AMG 510, which provides a reference for the expected efficiency of the synthesis of the K-Ras ligand portion of Conjugate 6.[3]

| Step | Reaction | Reagents | Solvent | Yield (%) |

| 1 & 2 | Dione Formation & Chlorination | Oxalyl chloride, amine, base, POCl3, DIPEA | DCM, Toluene | ~41 (over 2 steps) |

| 3 | Chiral Piperazine Addition | (S)-1-Boc-3-methylpiperazine | Toluene | 66 |

| 4 | Suzuki Coupling | Boroxine, Pd catalyst | - | 80 |

| 5 | Boc Deprotection | TFA | DCM | 94 |

| 6 | Acryloylation (for AMG 510) | Acryloyl chloride | - | - |

Note: The yield for the final linker attachment to form K-Ras Ligand-Linker Conjugate 6 would be dependent on the specific linker and coupling conditions used.

Signaling Pathways and Mechanism of Action

K-Ras is a small GTPase that functions as a molecular switch in cellular signaling pathways. Mutations in K-Ras, particularly at the G12C position, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation. The ligand portion of Conjugate 6 is designed to bind to this mutated K-Ras, often covalently to the Cys12 residue.

The resulting PROTAC, formed by conjugating K-Ras Ligand-Linker Conjugate 6 with an E3 ligase ligand, hijacks the cell's ubiquitin-proteasome system to specifically degrade the oncogenic K-Ras protein.

Caption: Mechanism of action of a K-Ras PROTAC.

Conclusion

The synthesis of K-Ras Ligand-Linker Conjugate 6 represents a critical step in the development of targeted protein degraders for oncogenic K-Ras. The multi-step synthesis, while complex, provides a versatile platform for creating a variety of PROTAC molecules by modifying the linker and E3 ligase ligand components. The detailed understanding of this synthesis pathway is essential for the advancement of novel cancer therapeutics targeting the previously "undruggable" K-Ras protein.

References

The Crucial Role of the Linker in KRas PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a groundbreaking strategy in therapeutic intervention, particularly for historically "undruggable" targets like the oncogenic KRas protein. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the target protein (e.g., KRas), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects these two moieties.[1][2]

While the warhead provides target specificity and the E3 ligase ligand hijacks the degradation machinery, the linker is far from a passive spacer.[2] Its length, composition, and attachment points are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (KRas-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the linker in the design and optimization of KRas PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

The Linker: More Than Just a Connection

The linker's primary function is to bridge the KRas protein and the E3 ligase, enabling the formation of a productive ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of KRas.[5] The characteristics of the linker profoundly impact several key aspects of PROTAC function:

-

Ternary Complex Formation and Stability: The linker's length and rigidity dictate the spatial orientation of KRas and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and leading to more efficient ubiquitination.[6]

-

Degradation Efficacy and Selectivity: Variations in linker length and composition can significantly alter the degradation potency (DC50) and maximal degradation (Dmax) of a KRas PROTAC.[3][7] Moreover, linker modifications can impart selectivity for degrading specific KRas mutants or even different proteins.[4]

-

Physicochemical Properties: The linker contributes to the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability, all of which are crucial for its therapeutic potential.[2][4]

Data Presentation: The Impact of Linker Properties on KRas PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on the degradation of KRas.

| PROTAC ID | KRas Mutant | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| LC-2 | G12C | VHL | PEG/Alkyl | ~16 | 250-760 | 75-90 | NCI-H2030 | [8] |

| ACBI3 | Pan-mutant | VHL | Not specified | Not specified | IC50: 478 | Not specified | Various | [8] |

| PROTAC 80 | G12D | VHL | Not specified | Not specified | Potent decay | Not specified | AsPC-1 | [8] |

| Compound 3 | G12D | VHL | PEG | Not specified | 37 | 92 | HiBiT-KRas G12D | [9] |

| Compound 4 | G12D | VHL | PEG with modification | Not specified | 4 | 94 | HiBiT-KRas G12D | [9] |

| Compound 3 | G12R | VHL | PEG | Not specified | 483 | 69 | HiBiT-KRas G12R | [9] |

| Compound 4 | G12R | VHL | PEG with modification | Not specified | 183 | 87 | HiBiT-KRas G12R | [9] |

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions. The linker length for some compounds is approximated based on their chemical structures.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Western Blot for KRas Degradation

Objective: To quantify the reduction in cellular KRas protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against KRas overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

-

Re-probe the membrane with an antibody for a loading control (e.g., α-Tubulin or GAPDH).[10]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the KRas band intensity to the loading control.

-

Calculate the percentage of remaining KRas protein relative to the vehicle control to determine DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of PROTAC-induced ternary complex formation in vitro.[1][12]

Methodology:

-

Immobilization:

-

Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.[1]

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the KRas PROTAC alone over the sensor surface to measure its binary binding affinity to the E3 ligase.[1]

-

-

Ternary Complex Analysis:

-

Data Analysis:

-

Fit the sensorgram data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rate constants for both binary and ternary interactions.[14]

-

Calculate the equilibrium dissociation constant (KD) for each interaction.

-

Determine the cooperativity factor (α = KD_binary / KD_ternary) to quantify the stability of the ternary complex.[1][13] A value of α > 1 indicates positive cooperativity.

-

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters (affinity, enthalpy, entropy) of ternary complex formation.[15][16]

Methodology:

-

Sample Preparation:

-

Dialyze the purified KRas protein and E3 ligase complex extensively against the same buffer to minimize buffer mismatch effects.[15]

-

Prepare the PROTAC solution in the final dialysis buffer.

-

-

ITC Experiment:

-

Load the KRas protein into the ITC cell.

-

Load the PROTAC into the injection syringe.

-

Perform an initial titration of the PROTAC into the KRas solution to measure the binary interaction.

-

For the ternary experiment, saturate the KRas protein in the cell with the PROTAC.

-

Titrate the E3 ligase complex into the cell containing the pre-formed KRas-PROTAC binary complex.

-

-

Data Analysis:

-

Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from these values.

-

NanoBRET™ Ternary Complex Assay

Objective: To monitor PROTAC-induced ternary complex formation in living cells.[6][17]

Methodology:

-

Cell Line Engineering:

-

Generate a stable cell line (e.g., HEK293) expressing the target KRas protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag®.[18]

-

-

Assay Setup:

-

Seed the engineered cells in a multi-well plate.

-

Add the HaloTag® ligand (a fluorescent acceptor) to the cells.

-

Add a serial dilution of the KRas PROTAC to the wells.

-

-

Measurement:

-

Add the NanoBRET™ substrate to the cells.

-

Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer. The BRET signal is proportional to the proximity of the NanoLuc®-KRas and HaloTag®-E3 ligase.

-

-

Data Analysis:

-

Calculate the BRET ratio.

-

Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

In-Cell KRas Ubiquitination Assay

Objective: To confirm that the KRas PROTAC induces the ubiquitination of KRas in a cellular context.

Methodology:

-

Cell Treatment:

-

Culture KRas mutant cells and treat them with the PROTAC or a vehicle control.

-

Co-treat the cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated KRas.

-

-

Immunoprecipitation:

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitate endogenous KRas using a specific anti-KRas antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated KRas.

-

Probe a separate blot of the input lysates for total KRas and a loading control to confirm equal protein input and PROTAC-induced degradation.

-

Conclusion

The linker is a critical and highly tunable component in the design of effective KRas PROTACs. Its length, composition, and attachment points play a decisive role in the formation and stability of the ternary complex, which directly translates to the potency and efficacy of KRas degradation. A systematic approach to linker optimization, guided by quantitative biophysical and cellular assays, is essential for the development of next-generation KRas-targeting therapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation for the treatment of KRas-driven cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 7. researchgate.net [researchgate.net]

- 8. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. aragen.com [aragen.com]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 16. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of K-Ras Ligand-Linker Conjugate 6 and its Evolution into a Potent K-Ras Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the K-Ras ligand-linker conjugate 6, a critical component in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading the historically "undruggable" oncoprotein K-Ras. This document details the core principles of its design, the synthesis of the resulting degrader, and the preclinical data supporting its activity.

Introduction: Targeting K-Ras with PROTAC Technology

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is one of the most frequently mutated oncogenes in human cancers. For decades, direct inhibition of K-Ras has been a significant challenge in drug discovery. The advent of PROTAC technology has offered a novel therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate proteins of interest. They consist of a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

K-Ras ligand-linker conjugate 6 is a key intermediate, incorporating a moiety that binds to K-Ras and a linker designed for conjugation to an E3 ligase ligand. This conjugate is instrumental in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), a potent and selective degrader of K-Ras.[1][2][3]

Quantitative Data Summary

The efficacy of K-Ras degraders is primarily assessed by their ability to induce degradation of the target protein (measured as DC50 and Dmax) and their anti-proliferative activity in cancer cell lines (measured as IC50). While specific data for the direct precursor, K-Ras ligand-linker conjugate 6, is not applicable as it is an intermediate, the resulting PROTAC K-Ras Degrader-1 has been evaluated.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited |

| PROTAC K-Ras Degrader-1 (HY-129523) | K-Ras | SW1573 | Not specified | ≥70% | Not specified | Cereblon |

Data for PROTAC K-Ras Degrader-1 is based on information from chemical suppliers.[1][3] More detailed quantitative data for similar advanced K-Ras degraders from Arvinas, such as ARV-806, show picomolar degradation potency and nanomolar anti-proliferative activity in various cancer cell lines.[4]

Experimental Protocols

The following sections provide a generalized methodology for the synthesis and evaluation of K-Ras PROTACs, based on established principles in the field and information inferred from related patent literature.

Synthesis of K-Ras PROTAC Degrader-1

The synthesis of a K-Ras PROTAC, such as PROTAC K-Ras Degrader-1, involves a multi-step process. A representative workflow is outlined below.

Step 1: Synthesis of the K-Ras Ligand with a Linker Attachment Point. A known K-Ras binding moiety is chemically modified to include a reactive functional group (e.g., an amine or a carboxylic acid) at a solvent-exposed position that does not interfere with its binding to K-Ras.

Step 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate. An E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) is coupled to a bifunctional linker. This linker will have a complementary reactive group to the one on the K-Ras ligand.

Step 3: Coupling of the K-Ras Ligand to the E3 Ligase Ligand-Linker Intermediate. The K-Ras ligand is then covalently attached to the E3 ligase ligand-linker intermediate through a coupling reaction (e.g., amide bond formation) to yield the final PROTAC molecule. K-Ras ligand-linker conjugate 6 represents the product of Step 1, which is then used in Step 3.

General Coupling Protocol (Amide Bond Formation):

-

Dissolve the K-Ras ligand with a free amine (or the E3 ligase ligand-linker with a free amine) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add the corresponding carboxylic acid-containing binding partner.

-

Add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction at room temperature until completion, monitored by LC-MS.

-

Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

Biological Evaluation

Western Blot for K-Ras Degradation:

-

Seed cancer cells (e.g., SW1573) in 6-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC K-Ras degrader for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against K-Ras and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the percentage of K-Ras degradation relative to a vehicle-treated control.

Cell Viability Assay (e.g., CellTiter-Glo®):

-

Seed cancer cells in 96-well plates.

-

Treat the cells with a serial dilution of the PROTAC K-Ras degrader.

-

After a set incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

K-Ras Signaling Pathway and PROTAC Mechanism of Action

Caption: K-Ras signaling pathway and the mechanism of PROTAC-mediated degradation.

Experimental Workflow for PROTAC Development

Caption: A generalized workflow for the discovery and development of K-Ras PROTACs.

Conclusion

The discovery of K-Ras ligand-linker conjugate 6 and its successful incorporation into potent PROTAC degraders represents a significant advancement in the pursuit of effective therapies for K-Ras-mutant cancers. This technical guide provides a foundational understanding of the principles, methodologies, and preclinical data associated with this novel therapeutic strategy. The continued optimization of K-Ras degraders holds the promise of delivering a new class of medicines for patients with these challenging malignancies.

References

K-Ras ligand-Linker Conjugate 6 for PROTAC development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the development of Proteolysis Targeting Chimeras (PROTACs) for the oncogenic protein K-Ras. While this guide references "K-Ras ligand-Linker Conjugate 6," it is important to note that detailed scientific literature and comprehensive public data for this specific conjugate are limited. Therefore, this document will focus on well-characterized K-Ras PROTACs, such as LC-2 and compound 8o, as illustrative examples to provide a thorough understanding of the principles, methodologies, and data relevant to the development of K-Ras targeting PROTACs.

Introduction to K-Ras and PROTAC Technology

The Kirsten Rat Sarcoma (K-Ras) viral oncogene homolog is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras signaling and uncontrolled cell growth.[3]

PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy for targeting proteins like K-Ras. They consist of two ligands connected by a linker: one binds to the target protein (in this case, K-Ras), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[6][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[7]

K-Ras Signaling Pathway

K-Ras, when activated by binding to guanosine (B1672433) triphosphate (GTP), initiates a cascade of downstream signaling events. The primary effector pathways include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation and survival.[3][8] The diagram below illustrates the central role of K-Ras in these signaling cascades.

PROTAC Mechanism of Action

The fundamental mechanism of a K-Ras PROTAC involves the formation of a ternary complex between the K-Ras protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the K-Ras protein, leading to its degradation by the proteasome.

Data Presentation: Efficacy of K-Ras PROTACs

The efficacy of K-Ras PROTACs is typically evaluated by their ability to induce degradation of the target protein and inhibit cancer cell proliferation. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: In Vitro Degradation and Potency of K-Ras PROTACs

| PROTAC | Target | Cell Line | DC50 (µM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited | Reference |

| LC-2 | K-Ras G12C | NCI-H23 | 0.25 | ~90 | N/A | VHL | [6][9] |

| NCI-H2030 | 0.59 | ~80 | N/A | VHL | [3] | ||

| SW1573 | 0.76 | N/A | N/A | VHL | [9] | ||

| Compound 8o | K-Ras G12D | AsPC-1 | N/A | N/A | N/A | VHL | [10] |

| pan-KRAS degrader-1 | pan-K-Ras | AGS (G12D) | 0.0011 | 95 | 3 | VHL | [1] |

| SW620 (G12V) | N/A | N/A | 10 | VHL | [1] | ||

| AsPC-1 (G12D) | N/A | N/A | 2.6 | VHL | [1] | ||

| H358 (G12C) | N/A | N/A | 5 | VHL | [1] | ||

| HCT116 (G13D) | N/A | N/A | 13 | VHL | [1] |

N/A: Not Available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of K-Ras PROTACs.

Synthesis of a K-Ras PROTAC

The synthesis of a K-Ras PROTAC is a multi-step process involving the synthesis of the K-Ras ligand and the E3 ligase ligand, followed by their conjugation via a linker. The following is a generalized workflow.

Protocol 5.1.1: Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for the amide coupling of a K-Ras ligand-linker intermediate with an E3 ligase ligand.

-

Reagents and Materials:

-

K-Ras ligand with a terminal carboxylic acid or amine.

-

E3 ligase ligand with a complementary terminal amine or carboxylic acid.

-

Coupling agent (e.g., HATU, HBTU).

-

Base (e.g., DIPEA, triethylamine).

-

Anhydrous solvent (e.g., DMF, DCM).

-

Inert atmosphere (e.g., Nitrogen, Argon).

-

-

Procedure:

-

Dissolve the carboxylic acid-containing fragment (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-containing fragment (1-1.2 equivalents) in anhydrous DMF.

-

Add the solution of the amine fragment to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Western Blotting for K-Ras Degradation

Western blotting is the standard method to quantify the degradation of a target protein following PROTAC treatment.

Protocol 5.2.1: Western Blot Analysis

-

Cell Culture and Treatment:

-

Seed cancer cells harboring the target K-Ras mutation (e.g., NCI-H23 for K-Ras G12C) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the K-Ras PROTAC or DMSO (vehicle control) for a specified time (e.g., 24, 48, 72 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the K-Ras band intensity to the corresponding loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.

-

Cell Viability Assay

Cell viability assays are used to determine the cytotoxic or cytostatic effects of the K-Ras PROTAC on cancer cells. The MTT assay is a common colorimetric method.

Protocol 5.3.1: MTT Assay

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the K-Ras PROTAC for 72-96 hours. Include a vehicle-only control.

-

-

MTT Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

-

In Vivo Xenograft Model

Animal models are crucial for evaluating the in vivo efficacy of K-Ras PROTACs.

Protocol 5.4.1: Subcutaneous Xenograft Mouse Model

-

Cell Implantation:

-

Harvest cancer cells (e.g., AsPC-1 for K-Ras G12D) and resuspend them in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth and Treatment:

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the K-Ras PROTAC (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

-

-

Efficacy Evaluation:

-

Measure the tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting to confirm K-Ras degradation).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for the PROTAC-treated groups compared to the vehicle control group.

-

Conclusion

The development of PROTACs targeting K-Ras represents a promising new frontier in cancer therapy. This technical guide has provided an overview of the core principles, quantitative data for representative K-Ras PROTACs, and detailed experimental protocols for their evaluation. While specific data on "K-Ras ligand-Linker Conjugate 6" is not extensively available in the public scientific domain, the methodologies and data presented for well-characterized K-Ras PROTACs such as LC-2 and compound 8o serve as a robust framework for researchers in this field. Continued research and development in this area hold the potential to deliver novel and effective treatments for K-Ras-driven cancers.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

E3 Ligase Recruitment by K-Ras Ligand-Linker Conjugate 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recruitment of E3 ubiquitin ligases by K-Ras ligand-linker conjugates, with a focus on the principles and methodologies used to characterize such molecules. While specific data for "K-Ras ligand-Linker Conjugate 6" and the resulting "PROTAC K-Ras Degrader-1" are not publicly available, this document leverages data from well-characterized K-Ras degraders, such as LC-2 and ACBI4, to provide a comprehensive framework for understanding their mechanism of action and preclinical evaluation.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy. These heterobifunctional molecules are designed to bring a target protein, such as the oncogenic K-Ras, into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] A typical K-Ras PROTAC consists of a ligand that binds to K-Ras, a linker, and a ligand that recruits an E3 ligase, most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase.[1][2]

Mechanism of Action

The fundamental action of a K-Ras PROTAC, synthesized from a conjugate like "K-Ras ligand-Linker Conjugate 6," is to induce the formation of a ternary complex between the K-Ras protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to a lysine (B10760008) residue on the K-Ras surface, marking it for degradation by the 26S proteasome.

Quantitative Data Summary

The efficacy of K-Ras PROTACs is evaluated through various quantitative metrics, including their degradation potency (DC50), binding affinity, and anti-proliferative activity (IC50). The following tables summarize representative data for potent K-Ras degraders.

Table 1: In Vitro Degradation Potency (DC50) of Representative K-Ras Degraders

| Compound | Target | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| LC-2 | K-Ras G12C | NCI-H2030 | 0.59 ± 0.20 | ~75 | [4] |

| LC-2 | K-Ras G12C | MIA PaCa-2 | 0.32 ± 0.08 | ~75 | [4] |

| PROTAC 3 | K-Ras G12R | Cal-62 | 0.462 | 75 | [5] |

| ACBI4 | K-Ras G12R | Cal-62 | 0.162 | 93 | [5] |

| Compound 8o | K-Ras G12D | AGS | 0.00749 | N/A | [3] |

Table 2: In Vitro Anti-proliferative Activity (IC50) of Representative K-Ras Degraders

| Compound | Cell Line | K-Ras Genotype | IC50 (µM) | Reference |

| PROTAC 3 | Cal-62 | G12R | 1.5 | [5] |

| Compound 8o | AsPC-1 | G12D | 0.05997 | [3] |

| Compound 8o | AGS | G12D | 0.05153 | [3] |

Table 3: Ternary Complex Formation and Stability of a K-Ras Degrader

| Compound | Ternary Complex | Kd (nM) | Half-life (s) | Reference |

| ACBI4 | K-Ras G12D-GCP + VCB | 0.9 | 3,283 | [5] |

| ACBI4 | K-Ras G12R-GCP + VCB | 1.6 | 1,863 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of K-Ras degrader efficacy. Below are protocols for key experiments.

Cellular Degradation Assay (Western Blot)

This protocol determines the dose-dependent degradation of K-Ras protein in cancer cell lines.

Materials:

-

K-Ras mutant cell lines (e.g., MIA PaCa-2, NCI-H2030, Cal-62)

-

K-Ras Degrader

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-K-Ras, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of the K-Ras degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the K-Ras signal to the loading control.

-

Calculate DC50 values using appropriate software.[3]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the formation of the K-Ras/PROTAC/E3 ligase ternary complex.

Materials:

-

Purified recombinant His-tagged K-Ras protein

-

Purified recombinant GST-tagged VHL/ElonginB/ElonginC (VCB) complex

-

K-Ras Degrader

-

Anti-His-Europium and Anti-GST-d2 acceptor antibodies

-

Assay buffer

-

384-well low-volume plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the K-Ras degrader in assay buffer.

-

Assay Plate Setup:

-

Add purified K-Ras-His to all wells.

-

Add the K-Ras degrader dilutions.

-

Add purified VCB-GST complex.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for complex formation.

-

Detection: Add the anti-His-Europium and anti-GST-d2 antibodies and incubate for another hour.

-

Measurement: Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm/620 nm) and plot against the degrader concentration to determine the concentration required for half-maximal complex formation.

Cell Viability Assay

This assay measures the effect of the K-Ras degrader on cell proliferation.

Materials:

-

K-Ras mutant cell lines

-

K-Ras Degrader

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the K-Ras degrader.

-

Incubation: Incubate the plates for a specified period (e.g., 5 days).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot the data and calculate the IC50 value.[3]

K-Ras Signaling Pathway and PROTAC Intervention

K-Ras is a key node in multiple signaling pathways that drive cell proliferation and survival, most notably the MAPK/ERK and PI3K/AKT pathways. By inducing the degradation of K-Ras, PROTACs can effectively shut down these oncogenic signaling cascades.

References

K-Ras: From "Undruggable" Oncogene to Tractable Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS), one of the most frequently mutated oncogenes in human cancers, was considered "undruggable."[1] Its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding presented formidable challenges for therapeutic development. However, recent breakthroughs in understanding K-Ras biology, coupled with innovative drug discovery strategies, have led to a paradigm shift. The development of allele-specific covalent inhibitors and the exploration of novel therapeutic modalities have ushered in a new era of targeted therapy for K-Ras-driven malignancies. This guide provides a comprehensive overview of K-Ras as a therapeutic target, detailing its structure and function, signaling pathways, mutation prevalence, therapeutic strategies, and key experimental protocols for its investigation.

The K-Ras Protein: Structure, Function, and Oncogenic Activation

The K-Ras protein is a small GTPase that functions as a molecular switch in intracellular signal transduction pathways that regulate cell growth, proliferation, and survival.[2][3][4] It cycles between an inactive, guanosine (B1672433) diphosphate (B83284) (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[5] This cycling is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): Such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating K-Ras.[2]

-

GTPase Activating Proteins (GAPs): Such as neurofibromin 1 (NF1), enhance the intrinsic GTPase activity of K-Ras, leading to GTP hydrolysis and its inactivation.[2]

Oncogenic mutations in the KRAS gene, most commonly occurring at codons 12, 13, and 61, impair the protein's ability to hydrolyze GTP, locking it in a constitutively active state.[5][6] This persistent activation leads to uncontrolled downstream signaling, driving tumorigenesis.[7]

The structure of K-Ras consists of a highly conserved G-domain, which contains the nucleotide-binding pocket and the effector-binding regions known as Switch I and Switch II, and a C-terminal hypervariable region (HVR) responsible for membrane localization.[5]

K-Ras Signaling Pathways in Cancer

Once activated, K-Ras-GTP binds to and activates a multitude of downstream effector proteins, initiating several signaling cascades critical for cancer cell proliferation, survival, and metastasis. The two most well-characterized pathways are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates gene expression involved in cell proliferation, differentiation, and survival.[8][9]

-

Phosphoinositide 3-Kinase (PI3K)-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism.[8][9]

Prevalence of K-Ras Mutations in Major Cancers

KRAS is one of the most frequently mutated oncogenes in human cancer, with a particularly high prevalence in pancreatic, colorectal, and non-small cell lung cancers.[5][10] The specific K-Ras mutation can vary between cancer types.[3][8]

| Cancer Type | Overall KRAS Mutation Prevalence | Common KRAS Mutations |

| Pancreatic Ductal Adenocarcinoma (PDAC) | >90%[2][6] | G12D, G12V, G12R[3] |

| Colorectal Cancer (CRC) | ~40-50%[6][10] | G12D, G12V, G13D[3] |

| Non-Small Cell Lung Cancer (NSCLC) | ~25-30%[10] | G12C, G12V, G12D[3] |

Therapeutic Strategies Targeting K-Ras

The historical view of K-Ras as "undruggable" has been challenged by recent advancements in drug discovery, leading to the development of several promising therapeutic strategies.

Direct Inhibition of K-Ras

The presence of a cysteine residue in the K-Ras G12C mutant provided a unique opportunity for the development of covalent inhibitors. These drugs bind irreversibly to the mutant cysteine, locking the protein in its inactive, GDP-bound state.[11]

-

Sotorasib (AMG 510): The first FDA-approved K-Ras G12C inhibitor for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC).[11][12]

-

Adagrasib (MRTX849): Another potent K-Ras G12C inhibitor that has shown significant clinical activity, particularly in combination with other agents.[8]

| Inhibitor | Cancer Type | Trial | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Overall Survival (OS) |

| Sotorasib (monotherapy) | NSCLC (previously treated) | CodeBreaK 100 (Phase 2) | 37.1%[2] | 80.6%[2] | 12.5 months[2] |

| Sotorasib (monotherapy) | NSCLC (previously treated) | CodeBreaK 100 (2-year follow-up) | 40.7%[13] | 83.7%[13] | 12.5 months (32.5% at 2 years)[13][14] |

| Adagrasib (monotherapy) | Colorectal Cancer (mCRC) | KRYSTAL-1 (Phase 1/2) | 19%[15] | - | 19.8 months[15] |

| Adagrasib + Cetuximab | Colorectal Cancer (mCRC) | KRYSTAL-1 (Phase 1/2) | 34%[8][16] | 85%[8][16] | 15.9 months[8] |

Developing inhibitors for other common K-Ras mutations like G12D, which lack a cysteine residue for covalent targeting, has been more challenging. However, recent progress has been made in the discovery of non-covalent inhibitors that bind to a pocket on the K-Ras protein.

-

MRTX1133: A potent and selective non-covalent inhibitor of K-Ras G12D, currently in clinical development.[17] Preclinical studies have shown significant anti-tumor activity in pancreatic cancer models.[18][19][20]

Indirect Inhibition of K-Ras

Given the challenges of directly targeting K-Ras, researchers have also focused on inhibiting proteins that are essential for its function or that act downstream in its signaling pathways.

-

Inhibitors of K-Ras Processing: Farnesyltransferase inhibitors were initially explored to prevent K-Ras membrane localization but showed limited clinical success.

-

Inhibitors of Downstream Effectors: Targeting components of the MAPK and PI3K pathways, such as MEK and PI3K, has been an active area of research.[21]

-

Inhibitors of K-Ras Activators: Small molecules that inhibit the interaction between K-Ras and its GEF, SOS1, are being investigated to prevent K-Ras activation.[21]

Synthetic Lethality

Synthetic lethality is a promising approach that involves targeting a protein that is essential for the survival of cancer cells with a specific mutation (e.g., in KRAS), but not for normal cells.[20][22][23] This strategy aims to exploit the unique dependencies of K-Ras-mutant cancer cells. Several synthetic lethal partners of K-Ras have been identified, and inhibitors targeting these partners are under investigation.[22][23]

Mechanisms of Resistance to K-Ras Inhibitors

As with other targeted therapies, resistance to K-Ras inhibitors is a significant clinical challenge. Both intrinsic and acquired resistance mechanisms have been identified.[16]

-

On-target resistance: Secondary mutations in the KRAS gene that prevent inhibitor binding.

-

Off-target resistance: Activation of bypass signaling pathways, either upstream or downstream of K-Ras, that reactivate the MAPK or other survival pathways.[16][24] This can involve mutations or amplifications of other genes like NRAS, BRAF, EGFR, or MET.[16]

Key Experimental Protocols

A variety of biochemical and cell-based assays are essential for studying K-Ras biology and evaluating the efficacy of potential inhibitors.

K-Ras GTPase Activity Assay

This assay measures the intrinsic and GAP-stimulated GTP hydrolysis activity of K-Ras by quantifying the release of inorganic phosphate (B84403).[15][25]

Principle: The assay is based on the detection of free phosphate released upon the hydrolysis of GTP to GDP by K-Ras.

Materials:

-

Recombinant K-Ras protein

-

GTP

-

GTPase-activating protein (GAP), e.g., p120RasGAP or NF1 (optional)

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Phosphate detection reagent (e.g., malachite green-based)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing K-Ras protein in the assay buffer.

-

Add GTP to initiate the reaction.

-

For GAP-stimulated activity, include the GAP protein in the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the amount of phosphate released based on a standard curve.

SOS1-Mediated Nucleotide Exchange Assay

This assay monitors the ability of inhibitors to block the SOS1-catalyzed exchange of GDP for GTP on K-Ras.[22][26]

Principle: The assay often utilizes a fluorescently labeled GDP analog (e.g., BODIPY-GDP or mant-GDP). The fluorescence properties of the analog change upon its release from K-Ras during the exchange for unlabeled GTP. Alternatively, a fluorescently labeled GTP analog can be used to monitor its binding to K-Ras.[26]

Materials:

-

Recombinant K-Ras protein pre-loaded with fluorescently labeled GDP

-

Recombinant catalytic domain of SOS1 (SOS1cat)

-

GTP

-

Test inhibitors

-

Assay buffer

-

Fluorescence plate reader

Procedure:

-

Incubate the K-Ras-fluorescent GDP complex with the test inhibitor.

-

Initiate the nucleotide exchange reaction by adding SOS1cat and a molar excess of unlabeled GTP.

-

Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

-

Inhibitors of the K-Ras/SOS1 interaction will prevent the release of the fluorescent GDP, resulting in a stable fluorescence signal.

Western Blotting for Downstream Signaling

Western blotting is a standard technique to assess the phosphorylation status of key downstream effectors of K-Ras signaling, such as ERK and AKT, to determine the cellular activity of K-Ras inhibitors.[1][23]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the proteins of interest.

Materials:

-

Cancer cell lines with K-Ras mutations

-

K-Ras inhibitors

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat K-Ras mutant cancer cells with the inhibitor for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

K-Ras Immunoprecipitation

Immunoprecipitation is used to isolate K-Ras and its interacting proteins from cell lysates to study protein-protein interactions or post-translational modifications.[17][27]

Principle: An antibody specific to K-Ras is used to capture the protein and its binding partners from a complex mixture.

Materials:

-

Cell lysates

-

Anti-K-Ras antibody

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

Procedure:

-

Incubate the cell lysate with the anti-K-Ras antibody.

-

Add Protein A/G beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the K-Ras protein and its interactors from the beads.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

Cell Viability Assays

These assays are used to determine the cytotoxic or cytostatic effects of K-Ras inhibitors on cancer cells.

Principle: Assays like the MTT or CellTiter-Glo assay measure metabolic activity as an indicator of cell viability.

Materials:

-

K-Ras mutant cancer cell lines

-

K-Ras inhibitors

-

96-well plates

-

MTT reagent or CellTiter-Glo reagent

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of inhibitor concentrations.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo).

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

RAF-RBD Pulldown Assay for Active K-Ras

This assay is used to specifically pull down the active, GTP-bound form of K-Ras from cell lysates.

Principle: The Ras-binding domain (RBD) of the RAF kinase specifically binds to the GTP-bound form of Ras proteins. A GST-tagged RAF-RBD fusion protein immobilized on glutathione (B108866) beads is used to capture active K-Ras.

Materials:

-

Cell lysates

-

GST-RAF-RBD fusion protein immobilized on glutathione-agarose beads

-

Wash buffer

-

Elution buffer (SDS-PAGE sample buffer)

Procedure:

-

Incubate cell lysates with the GST-RAF-RBD beads.